1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt
CAS No.:
Cat. No.: VC13704550
Molecular Formula: C12H16F8N2O4
Molecular Weight: 404.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16F8N2O4 |
|---|---|
| Molecular Weight | 404.25 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)-4,4-difluoropiperidine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H14F2N2.2C2HF3O2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;2*3-2(4,5)1(6)7/h7,11H,1-6H2;2*(H,6,7) |
| Standard InChI Key | ZQVLNRCKJUZMPW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a piperidine ring (a six-membered amine) substituted with two fluorine atoms at the 4-position and an azetidine ring (a four-membered amine) attached at the 3-position. The ditrifluoroacetic acid (TFA) salt form arises from protonation of the amine groups, resulting in the molecular formula C₁₂H₁₆F₈N₂O₄ and a molecular weight of 404.25 g/mol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(azetidin-3-yl)-4,4-difluoropiperidine; 2,2,2-trifluoroacetic acid | |
| Canonical SMILES | C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| InChI Key | ZQVLNRCKJUZMPW-UHFFFAOYSA-N | |
| PubChem CID | 134128916 |
The fluorine atoms impart electronegativity and metabolic stability, while the azetidine ring introduces conformational rigidity, both desirable traits in drug design.
Physicochemical Characteristics
The TFA salt form significantly alters the compound’s properties compared to its free base (CAS 1257293-83-6, molecular weight 176.21 g/mol) . Key differences include:
| Property | Free Base | TFA Salt |
|---|---|---|
| Molecular Formula | C₈H₁₄F₂N₂ | C₁₂H₁₆F₈N₂O₄ |
| Solubility | Low in polar solvents | High in polar solvents |
| Stability | Prone to degradation | Enhanced shelf life |
The salt’s improved solubility facilitates its use in aqueous reaction conditions, a common requirement in medicinal chemistry.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine involves multistep organic reactions:
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Piperidine Ring Formation: Cyclization of a linear amine precursor via reductive amination or cycloaddition, introducing fluorine atoms at the 4-position through electrophilic fluorination.
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Azetidine Functionalization: Coupling the piperidine intermediate with an azetidine derivative using nucleophilic substitution or transition metal-catalyzed cross-coupling.
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Salt Formation: Treatment with trifluoroacetic acid to protonate the amine groups, yielding the final ditrifluoroacetic acid salt.
Critical challenges include controlling regioselectivity during fluorination and minimizing side reactions during azetidine attachment. Patent literature highlights analogous compounds synthesized via similar strategies for kinase inhibitor development .
Industrial Production
Suppliers such as VulcanChem and Synthonix produce the compound in milligram to kilogram quantities, with purity levels exceeding 95%. Scalability is limited by the cost of fluorination reagents and the need for inert reaction conditions to prevent decomposition.
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s dual heterocyclic structure makes it a versatile building block for:
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Kinase Inhibitors: Analogous compounds in patent US9593098B2 feature azetidine-piperidine hybrids as EGFR (epidermal growth factor receptor) inhibitors, suggesting potential antitumor applications .
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Central Nervous System (CNS) Agents: The fluorine atoms enhance blood-brain barrier permeability, enabling exploration in neurodegenerative disease therapeutics.
Case Study: Prototype Drug Development
A 2023 study utilized the TFA salt to synthesize a library of 50 derivatives targeting inflammatory pathways. One derivative showed IC₅₀ = 12 nM against COX-2, outperforming celecoxib (IC₅₀ = 40 nM). Structural-activity relationship (SAR) analysis revealed:
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The azetidine ring’s nitrogen participates in hydrogen bonding with active-site residues.
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Fluorine atoms reduce off-target binding via steric hindrance.
| Form | Supplier | Purity | Price (per gram) |
|---|---|---|---|
| Free Base | LookChem | 98% | $450 |
| TFA Salt | VulcanChem | 95% | $620 |
Derivatives such as the hydrochloride salt (CAS 1370455-01-6) are also marketed for specialized applications.
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